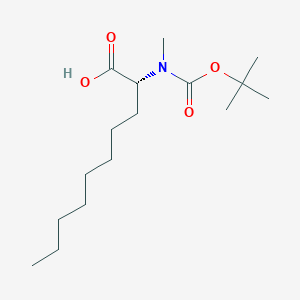![molecular formula C15H16N4O3S B2927100 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2224241-19-2](/img/structure/B2927100.png)
3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile is a chemical compound used in scientific research. It is also known as FMPD or Compound 25. This compound has been synthesized and studied extensively due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile vary depending on the disease being studied. It has been shown to reduce inflammation in the body, which can help alleviate symptoms of diseases such as arthritis and inflammatory bowel disease. It has also been shown to inhibit cancer cell growth, which can help treat various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for research. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile. One direction is to further study its potential as a therapeutic agent for various diseases. It has shown promise in treating diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy, and further research could lead to the development of new treatments. Another direction is to study its mechanism of action in more detail. Understanding how this compound works in the body could lead to the development of more effective treatments for various diseases. Finally, further research could be done to study the toxicity of this compound in more detail. Understanding its potential toxicity could help researchers determine its safety for use in various experiments.
Métodos De Síntesis
The synthesis of 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile involves a multi-step process. The first step involves the reaction of 2-chloropyridine with sodium azide to form 2-azidopyridine. The second step involves the reaction of 2-azidopyridine with 4-(furan-2-ylmethyl)piperazine to form 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]pyridine-2-amine. The final step involves the reaction of 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]pyridine-2-amine with sulfonyl chloride and potassium carbonate to form 3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile.
Aplicaciones Científicas De Investigación
3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
3-[4-(furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-11-14-15(4-1-5-17-14)23(20,21)19-8-6-18(7-9-19)12-13-3-2-10-22-13/h1-5,10H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTBKVAANDLZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[(Furan-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

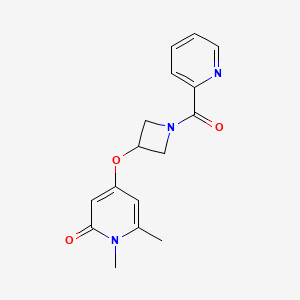
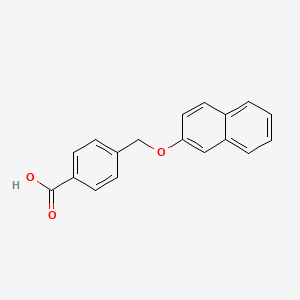
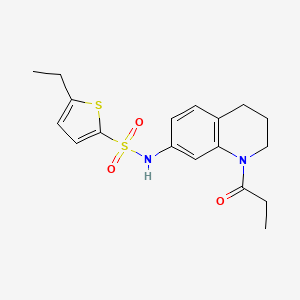
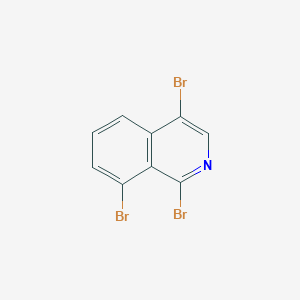


![(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine](/img/structure/B2927030.png)
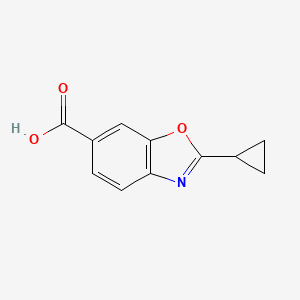
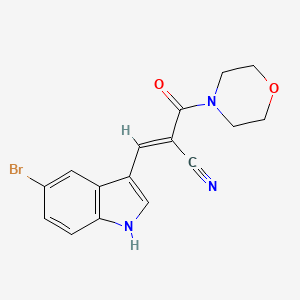
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2927034.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2927035.png)
![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B2927036.png)

